molecular formula C11H21NO3 B8206096 tert-butyl (3S)-3-(methoxymethyl)pyrrolidine-1-carboxylate

tert-butyl (3S)-3-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8206096
M. Wt: 215.29 g/mol
InChI Key: UQKCRLKIAGDYAD-VIFPVBQESA-N
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Description

tert-Butyl (3S)-3-(methoxymethyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group and a methoxymethyl substituent on the pyrrolidine ring. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl (3S)-3-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-6-5-9(7-12)8-14-4/h9H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKCRLKIAGDYAD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of (3S)-3-(methoxymethyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl (3S)-3-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3S)-3-(chloromethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (3S)-3-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific applications .

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